[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
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Overview
Description
The compound is a complex organophosphorus ligand that features a tetrahydronaphthalene backbone with diphenylphosphanyl substituents. This type of ligand is often used in coordination chemistry to create complexes with various metals, which can exhibit interesting catalytic, electronic, and optical properties.
Synthesis Analysis
The synthesis of related phosphorus-containing ligands can be intricate, involving multiple steps and various reagents. For instance, the synthesis of similar ligands has been reported using reactions with tris(pentafluorophenyl)borane and subsequent frustrated Lewis pair (FLP) reactions to form complex structures . Additionally, the hydroamination of diphenylbutadiyne with secondary amines in the presence of catalytic amounts of calcium derivatives has been used to create related ligands with phosphanyl groups . These methods highlight the versatility and complexity of synthesizing such ligands.
Molecular Structure Analysis
The molecular structure of phosphorus ligands is crucial for their reactivity and interaction with metals. For example, the structure of polypyridyl-functionalized alkynyl gold(I) metallaligands supported by tri- and tetradentate phosphanes has been studied, revealing the importance of the spatial arrangement of the phosphorus atoms for complexation . Similarly, the structural modifications of tetrahydronaphthalene derivatives have been shown to influence their lipophilicity and receptor activity .
Chemical Reactions Analysis
Phosphorus ligands are known to participate in a variety of chemical reactions. For instance, they can undergo hydrofunctionalization reactions, as seen with the formation of 1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes . They can also be involved in cyclometalation reactions with metals such as cobalt, forming cobaltocycles with C,P-chelating ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus ligands are influenced by their molecular structure. For example, the presence of a tetrahydronaphthalene core can affect the compound's conformational flexibility and stereochemistry, which are important for its reactivity and potential therapeutic activity . The photophysical properties of alkynyl gold(I) complexes with phosphorus ligands have also been studied, indicating their potential use in coordination chemistry .
properties
IUPAC Name |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSOKCGDSQQISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |
CAS RN |
61724-04-7, 139139-86-9 |
Source
|
Record name | C.I. Acid Brown 21 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 139139-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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